molecular formula C14H23N5O2 B5365538 (3'R*,4'R*)-1'-(4-amino-2-pyrimidinyl)-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-(4-amino-2-pyrimidinyl)-1,4'-bipiperidine-3',4-diol

Katalognummer B5365538
Molekulargewicht: 293.36 g/mol
InChI-Schlüssel: MOYDTTMNSWLIBW-VXGBXAGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3'R*,4'R*)-1'-(4-amino-2-pyrimidinyl)-1,4'-bipiperidine-3',4-diol, commonly known as ABP-700, is a novel drug compound that has gained significant attention in scientific research due to its potential therapeutic benefits. ABP-700 belongs to the class of opioid receptor antagonists and is being studied for its use in the treatment of acute pain and opioid-induced respiratory depression.

Wirkmechanismus

ABP-700 is a selective antagonist of the mu-opioid receptor. The drug binds to the receptor and prevents the activation of downstream signaling pathways that are responsible for the analgesic effects of opioids. By blocking the mu-opioid receptor, ABP-700 can reduce the risk of respiratory depression and other side effects associated with opioid use.
Biochemical and Physiological Effects
ABP-700 has been shown to be effective in reducing the risk of respiratory depression in animal models. The drug has also been shown to have a lower potential for abuse and addiction compared to traditional opioid drugs. Additionally, ABP-700 has been shown to have a longer half-life compared to other opioid receptor antagonists, which may make it a more attractive option for clinical use.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of ABP-700 is its selectivity for the mu-opioid receptor. This allows researchers to study the effects of blocking this receptor without affecting other opioid receptors. However, one limitation of ABP-700 is its relatively complex synthesis method, which may make it difficult to produce in large quantities for use in lab experiments.

Zukünftige Richtungen

There are several potential future directions for research on ABP-700. One area of interest is the development of new formulations of the drug that can be administered in different ways, such as intranasal or sublingual administration. Another area of interest is the use of ABP-700 in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the safety and efficacy of ABP-700 in clinical settings.

Synthesemethoden

The synthesis of ABP-700 is a complex process that involves several steps. The starting material for the synthesis is a commercially available compound, 4-amino-2-pyrimidinyl piperidine. This compound is then reacted with a protected form of 3,4-dihydroxyphenylalanine (DOPA) to form the intermediate product. The protecting groups are then removed, and the final product, ABP-700, is obtained.

Wissenschaftliche Forschungsanwendungen

ABP-700 is being studied for its potential use in the treatment of acute pain and opioid-induced respiratory depression. The drug works by blocking the activity of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. By blocking this receptor, ABP-700 can reduce the risk of respiratory depression, a potentially fatal side effect of opioid use.

Eigenschaften

IUPAC Name

(3R,4R)-1-(4-aminopyrimidin-2-yl)-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c15-13-1-5-16-14(17-13)19-8-4-11(12(21)9-19)18-6-2-10(20)3-7-18/h1,5,10-12,20-21H,2-4,6-9H2,(H2,15,16,17)/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYDTTMNSWLIBW-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCN(CC2O)C3=NC=CC(=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)C3=NC=CC(=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.